molecular formula C6H12O6 B12409379 L-Galactose-13C

L-Galactose-13C

Cat. No.: B12409379
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-JRMLBCGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Galactose-13C can be synthesized through enzymatic methods. One common approach involves the use of enzymes such as β1,4-galactosyltransferase, which links galactose to glucose to form lactose. This lactose can then be labeled with carbon-13 . Another method involves the conversion of uniformly 13C-enriched glucose to UDP-galactose through a sequence of enzymatic steps, followed by the attachment of this labeled galactose to a nonreducing terminal N-acetylglucosamine using bovine galactosyltransferase .

Industrial Production Methods

Industrial production of this compound typically involves the use of stable heavy isotopes of carbon. These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions

L-Galactose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied using NMR spectroscopy to understand the structure, reaction mechanism, and reaction kinetics of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include galactokinase, galactose-1-phosphate uridyltransferase, and UDP-galactose-4’-epimerase. These enzymes facilitate the conversion of alpha-D-galactose to UDP-glucose .

Major Products

The major products formed from these reactions include UDP-galactose and various oligosaccharides, which are essential for studying metabolic pathways and the assembly of human milk oligosaccharides .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-JRMLBCGBSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@H]([13C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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